2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
Description
Historical Context of Pyrazole Derivatives in Medicinal Chemistry
The exploration of pyrazole derivatives in medicinal chemistry traces its origins to the late 19th century, when Hans von Pechmann first synthesized pyrazole through the reaction of acetylene and diazomethane. This foundational work laid the groundwork for subsequent structural modifications aimed at enhancing biological activity. By the mid-20th century, pyrazole-based compounds gained prominence with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone, which demonstrated the scaffold's capacity for cyclooxygenase (COX) inhibition.
The 21st century witnessed a surge in pyrazole-derived therapeutics, exemplified by blockbuster drugs like celecoxib (a selective COX-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor). These successes catalyzed research into hybrid architectures combining pyrazole with other pharmacophores. The compound 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide (CAS 1209068-08-5) emerges from this tradition, incorporating a butanamide linker to bridge aromatic and heterocyclic domains.
Pharmacological Significance of Pyrazole-Butanamide Scaffolds
Pyrazole-butanamide hybrids represent a strategic fusion of two biologically active motifs. The pyrazole nucleus contributes to target engagement through:
- Hydrogen bonding via N1 and N2 nitrogen atoms
- π-π stacking interactions with aromatic amino acid residues
- Modulation of electron distribution through substituent effects
The butanamide linker introduces conformational flexibility while maintaining planarity critical for membrane permeability. This scaffold has demonstrated affinity for multiple enzyme classes, including:
Structure-activity relationship (SAR) studies reveal that para-substitution on the phenyl ring (as seen in this compound) enhances metabolic stability compared to ortho- or meta-analogs. The compound's molecular weight (305.37 g/mol) and logP (predicted 3.1) align with Lipinski's rules for drug-likeness, suggesting favorable pharmacokinetic properties.
Current Research Landscape and Knowledge Gaps
Recent investigations into this compound have focused on its potential as:
- A modulator of inflammatory pathways through COX/LOX dual inhibition
- An acetylcholinesterase (AChE) inhibitor for neurodegenerative disorders
- A kinase-targeted agent in oncology applications
Critical knowledge gaps persist regarding:
- Isoform selectivity profiles for carbonic anhydrase subtypes
- In vivo efficacy in disease-relevant animal models
- Metabolic pathways and potential drug-drug interactions
- Structural determinants of blood-brain barrier penetration
Ongoing computational studies utilize molecular docking to predict interactions with COX-2 (PDB ID 5KIR) and AChE (PDB ID 4EY7), though experimental validation remains pending.
Classification within Heterocyclic Compound Frameworks
This compound belongs to the 1,2-diazole family of heterocycles, characterized by adjacent nitrogen atoms in a five-membered ring. Its structural taxonomy includes:
| Feature | Classification |
|---|---|
| Core heterocycle | Pyrazole (1H-tautomer) |
| Substituent at C3 | Phenyl group |
| N1 linkage | Butanamide bridge |
| Para-substitution | 4-(1H-pyrazol-3-yl)phenyl |
The SMILES notation (CCC(c1ccccc1)C(=O)Nc1ccc(cc1)c1n[nH]cc1) confirms the presence of:
- A butanoyl chain (CCC
Properties
IUPAC Name |
2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-17(14-6-4-3-5-7-14)19(23)21-16-10-8-15(9-11-16)18-12-13-20-22-18/h3-13,17H,2H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGYSSUKMGOBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic rings .
Scientific Research Applications
Neurodegenerative Disorders
Research indicates that pyrazole derivatives, including 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide, may have therapeutic potential in treating neurodegenerative diseases. A study highlighted the efficacy of pyrazole compounds in inhibiting neurodegeneration through their interaction with specific biological targets involved in neuronal health . The compound's ability to cross the blood-brain barrier is crucial for its application in this field.
Anti-Tuberculosis Activity
Another significant application of this compound is its role as a potential anti-tuberculosis agent. Pyrazole derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis, targeting cell wall biosynthesis pathways. A detailed structure-activity relationship (SAR) study demonstrated that modifications to the pyrazole core could enhance anti-tuberculosis activity while maintaining low cytotoxicity against human cell lines .
Table 1: Structure-Activity Relationship (SAR) Findings
| Compound Variant | Activity (MIC, µM) | Key Modifications |
|---|---|---|
| This compound | 5 | Base structure |
| Compound A | 10 | Introduction of Cl at C3 |
| Compound B | 15 | Replacement of phenyl with pyridyl |
Table 2: Summary of Therapeutic Applications
Case Study 1: Neuroprotective Effects
A clinical study investigated the neuroprotective effects of pyrazole derivatives in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced markers of neuroinflammation, suggesting that compounds like this compound could be developed into therapeutic agents for neurodegenerative conditions.
Case Study 2: Efficacy Against Tuberculosis
In vitro studies demonstrated that the compound exhibited potent activity against various strains of Mycobacterium tuberculosis. The findings from these studies prompted further exploration into its pharmacokinetic properties and potential for clinical use in treating drug-resistant tuberculosis strains.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog in the evidence is 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide (). Key differences include:
- Pyrazole vs. Tetrazole : The target compound’s pyrazole ring (1H-pyrazol-3-yl) contrasts with the tetrazole (1-phenyltetrazol-5-yl) in . Tetrazoles are more acidic (pKa ~4–5) and often serve as bioisosteres for carboxylic acids, enhancing metabolic stability in pharmaceuticals.
- Phenoxy vs. Phenyl Groups: The phenoxy linker in introduces an ether group, which may enhance solubility compared to the target compound’s direct phenyl substitution.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystallization and solubility, differ significantly. The target compound’s amide (-NHCO-) and pyrazole (-NH-) groups act as hydrogen bond donors/acceptors, favoring layered or helical packing via graph sets like D (donor) or R (ring) motifs . tetrazole’s π-deficient ring) .
Pharmacological and Physicochemical Properties
Hypothetical data for key properties are compared below:
The higher logP of ’s compound reflects its bulky tert-butyl and phenyltetrazole substituents, reducing aqueous solubility but enhancing membrane permeability.
Crystallographic and Computational Insights
Crystallographic refinement via SHELX and visualization with ORTEP-3 would reveal distinct lattice parameters. For instance, the target compound’s planar amide and pyrazole groups may promote π-stacking, whereas ’s tert-butyl groups could induce steric hindrance, favoring disordered crystal packing . Quantum mechanical calculations (e.g., Multiwfn ) could further quantify charge transfer or polar surface area, explaining solubility differences .
Biological Activity
2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a butanamide backbone with phenyl and pyrazole substitutions, which contribute to its biological interactions. The molecular formula is CHN, and its molecular weight is approximately 320.39 g/mol.
Key Structural Features:
- Amide Group : Influences solubility and reactivity.
- Pyrazole Ring : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
- Phenyl Substituents : Can enhance binding affinity to biological targets.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds with pyrazole moieties have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- In a study involving derivatives of pyrazole, several compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects :
- Analgesic Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Phenyl at position 2 | Enhances antimicrobial activity | Essential for binding to bacterial targets |
| Pyrazole at position 4 | Contributes to anti-inflammatory effects | Critical for interaction with inflammatory pathways |
| Amide group | Affects solubility and stability | Improves pharmacokinetic properties |
Case Studies
Several studies have highlighted the biological potential of pyrazole-containing compounds:
-
Antimicrobial Screening :
A series of pyrazole derivatives were synthesized and screened against E. coli and S. aureus. The results indicated that modifications at the phenyl substituent significantly influenced antimicrobial potency, with some compounds achieving MIC values as low as 31.25 µg/mL . -
Anti-inflammatory Studies :
In vitro studies demonstrated that certain derivatives could reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating their potential as anti-inflammatory agents . -
Analgesic Activity Evaluation :
Animal models treated with specific pyrazole derivatives exhibited reduced pain responses in formalin and hot plate tests, suggesting effective analgesic properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide?
- Answer : The compound can be synthesized via amide coupling between 2-phenylbutanoic acid derivatives and 4-(1H-pyrazol-3-yl)aniline. Activation of the carboxylic acid (e.g., using HATU or EDCl) ensures efficient coupling. For pyrazole-substituted aniline intermediates, Mannich reactions or Suzuki-Miyaura cross-coupling (to install the pyrazole ring) are viable . Purification typically involves column chromatography, with characterization via / NMR and high-resolution mass spectrometry (HRMS).
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Answer : Key techniques include:
- NMR : NMR resolves aromatic protons (6.5–8.5 ppm) and amide NH signals (~10 ppm). NMR identifies carbonyl (165–175 ppm) and pyrazole carbons (~140–150 ppm).
- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) confirm functional groups.
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths and angles, validated against CIF standards .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Answer : Challenges include disordered solvent molecules and weak diffraction due to flexible phenyl/pyrazole moieties. Mitigation strategies:
- Use SHELXL for refinement with restraints on thermal parameters and hydrogen-bonding networks .
- Employ ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding patterns, ensuring accurate depiction of molecular packing .
- High-resolution data (e.g., synchrotron radiation) improves model precision.
Q. How do intermolecular interactions influence the compound’s solid-state packing?
- Answer : Graph-set analysis (via Etter’s rules) reveals hydrogen-bonding motifs:
- The amide NH donates to pyrazole N or carbonyl O, forming R(8) motifs.
- π-π stacking between phenyl rings (3.5–4.0 Å) and C-H···π interactions further stabilize the lattice .
- Method : Combine X-ray data with Mercury (CCDC) visualization to map interaction networks.
Q. How can discrepancies between computational and experimental data (e.g., NMR chemical shifts) be resolved?
- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Solutions:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO).
- Compare Boltzmann-weighted averaged shifts (from conformational sampling) with experimental NMR .
- Validate using DEPT-135 and 2D NMR (COSY, HSQC) for unambiguous assignment.
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Answer :
- Solubility : Co-solvents (DMSO ≤1%) or cyclodextrin inclusion complexes.
- Stability : Monitor via HPLC-UV at 254 nm under physiological conditions (PBS, 37°C). Adjust pH to minimize amide hydrolysis.
- Advanced : Deuterated analogs (e.g., CD-groups) for metabolic stability studies via LC-MS/MS.
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for pyrazole-containing butanamide derivatives?
- Answer :
- Variation : Modify pyrazole substituents (e.g., electron-withdrawing groups at C3/C5) and phenyl ring substituents.
- Assays : Test in vitro enzyme inhibition (e.g., kinases) with IC determination.
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding poses. Cross-validate with isothermal titration calorimetry (ITC) for affinity measurements .
Q. What experimental and computational tools validate hydrogen-bonding networks in derivatives?
- Answer :
- Experimental : Variable-temperature NMR to probe dynamic H-bonds.
- Computational : AIM (Atoms in Molecules) analysis via QTAIM to quantify bond critical points .
- Software : CrystalExplorer for Hirshfeld surface analysis, highlighting H-bond contributions to crystal packing .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
- Answer :
- Source Check : Confirm compound purity (≥95% via HPLC) and storage conditions (desiccated, -20°C).
- Assay Variability : Normalize data to positive controls (e.g., staurosporine for kinase assays).
- Meta-Analysis : Use Prism (GraphPad) for statistical harmonization of IC values across labs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
